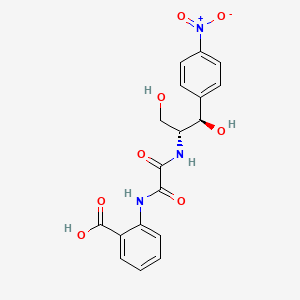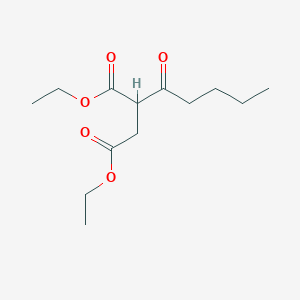
Butanedioic acid, (1-oxopentyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, (1-oxopentyl)-, diethyl ester is an organic compound with the molecular formula C13H22O5. It is characterized by the presence of ester functional groups and a ketone group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (1-oxopentyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with diethyl oxalate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, (1-oxopentyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Butanedioic acid, (1-oxopentyl)-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butanedioic acid, (1-oxopentyl)-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohol. The ketone group can participate in redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the ketone group present in Butanedioic acid, (1-oxopentyl)-, diethyl ester.
Pentanoic acid, diethyl ester: Contains a different carbon chain length and lacks the ketone group.
Hexanedioic acid, diethyl ester: Has a longer carbon chain and different chemical properties.
Uniqueness
This compound is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
73642-71-4 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
diethyl 2-pentanoylbutanedioate |
InChI |
InChI=1S/C13H22O5/c1-4-7-8-11(14)10(13(16)18-6-3)9-12(15)17-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
LFSFOUABVCTJPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

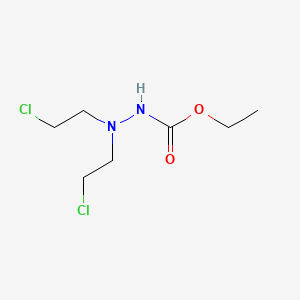
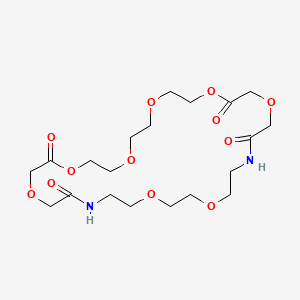
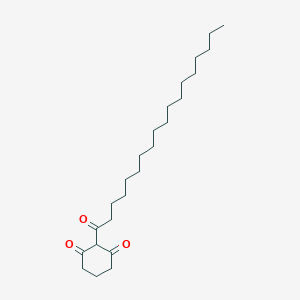
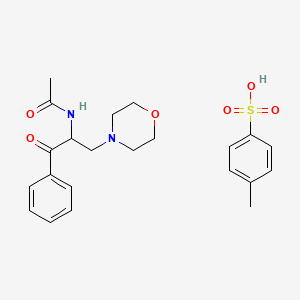



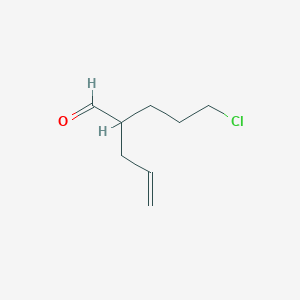
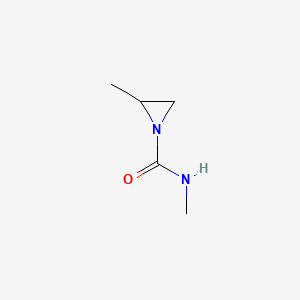
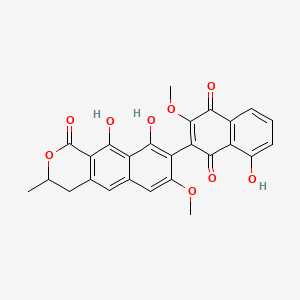
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
